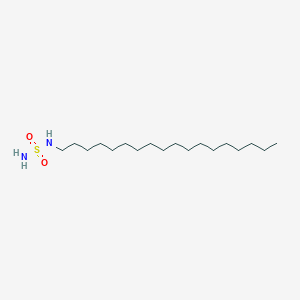

N-octadecylsulfamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C18H40N2O2S |

|---|---|

Molecular Weight |

348.6 g/mol |

IUPAC Name |

1-(sulfamoylamino)octadecane |

InChI |

InChI=1S/C18H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(19,21)22/h20H,2-18H2,1H3,(H2,19,21,22) |

InChI Key |

QIJYZYSUOVKJCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

N-Octadecylsulfamide: A Technical Guide to Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of N-octadecylsulfamide and its closely related analogs. Due to the limited availability of data on this compound itself, this document leverages information on its well-studied derivative, N-octadecyl-N'-propylsulfamide, to offer a comprehensive understanding of this class of compounds.

Physicochemical Characteristics

While specific quantitative data for this compound remains largely unreported in scientific literature, the properties of its N'-propyl analog provide valuable insights.

Table 1: Physicochemical Properties of N-octadecyl-N'-propylsulfamide

| Property | Value | Reference |

| CAS Number | 925891-74-3 | [1] |

| Molecular Formula | C₂₁H₄₆N₂O₂S | |

| Molecular Weight | 390.67 g/mol |

Spectroscopic Profile

Detailed spectroscopic data for this compound is not currently available. However, based on its chemical structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Expected signals would include those for the long alkyl chain (-(CH₂)₁₆-), a terminal methyl group (CH₃), the methylene group adjacent to the sulfamide nitrogen, and exchangeable protons of the sulfamide NH groups.

-

¹³C NMR: A series of signals corresponding to the carbons of the octadecyl chain.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2950 cm⁻¹), and the characteristic asymmetric and symmetric S=O stretching of the sulfonyl group (around 1350 and 1150 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) with fragmentation patterns corresponding to the aliphatic chain and the sulfamide moiety.

Synthesis and Experimental Protocols

A definitive, step-by-step protocol for the synthesis of this compound is not readily found in published literature. However, a plausible and adaptable synthetic strategy can be derived from general methods for the synthesis of N-substituted sulfamides.

Proposed Synthesis of this compound

The synthesis would likely proceed via a two-step process involving the formation of a sulfamoyl chloride intermediate, followed by reaction with the desired amine.

Step 1: Synthesis of Octadecylsulfamoyl Chloride

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve octadecylamine in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (SO₂Cl₂) to the cooled solution.

-

Introduce a non-nucleophilic base, such as triethylamine, to scavenge the hydrochloric acid byproduct.

-

Allow the reaction to proceed for several hours at room temperature.

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude octadecylsulfamoyl chloride.

Step 2: Formation of this compound

-

Dissolve the crude octadecylsulfamoyl chloride in an appropriate inert solvent.

-

Cool the solution to 0 °C.

-

Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.

-

Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.

-

Perform an aqueous workup, washing with dilute acid and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activity Assessment: PPARα Reporter Assay

The biological activity of this compound analogs as PPARα agonists can be determined using a cell-based reporter gene assay.

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).

-

Compound Administration: Following transfection, treat the cells with varying concentrations of the test compound (this compound analog). Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.

-

Luciferase Activity Measurement: After an incubation period of 24 hours, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value from the resulting dose-response curve.

Biological Role and Signaling Pathway

N-octadecyl-N'-propylsulfamide has been identified as a selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[2]

Activation of PPARα by a ligand initiates a cascade of molecular events. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid transport and oxidation, ultimately leading to a reduction in circulating lipid levels.

Experimental and logical Workflows

The investigation of novel this compound derivatives typically follows a structured workflow from synthesis to biological characterization.

References

An In-Depth Technical Guide to the Synthesis of N-octadecylsulfamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-octadecylsulfamide, a long-chain alkylsulfamide with potential applications in metabolic research and drug discovery. This document details the most plausible synthetic methodology, experimental protocols, and relevant biological context, designed for professionals in the fields of chemistry and pharmacology.

Introduction and Rationale

This compound belongs to the class of sulfamides, characterized by a sulfuryl group connected to two nitrogen atoms. The interest in long-chain N-alkylsulfamides stems from their structural similarity to endogenous lipid signaling molecules. A closely related compound, N-octadecyl-N'-propylsulfamide, has been identified as a potent and selective activator of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a critical regulator of lipid metabolism, making its agonists valuable research tools and potential therapeutic agents for metabolic disorders.[1]

This guide focuses on the synthesis of the primary sulfamide, this compound, which serves as a foundational molecule in this class. The outlined synthetic route is based on established principles of sulfamide chemistry and analogous preparations of related long-chain derivatives.

Synthetic Pathway and Mechanism

The most direct and widely employed method for the synthesis of N-substituted sulfamides is the reaction of a primary amine with a suitable sulfonylating agent. For the preparation of this compound, the proposed pathway involves the nucleophilic attack of octadecylamine on a sulfamoyl chloride or a related sulfamide-donor molecule.

The general reaction is as follows:

R-NH₂ + ClSO₂NH₂ → R-NHSO₂NH₂ + HCl

In this reaction, the lone pair of electrons on the nitrogen atom of octadecylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the departure of the chloride leaving group. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

// Nodes for Reactants octadecylamine [label="Octadecylamine\n(C₁₈H₃₇NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfamoyl_chloride [label="Sulfamoyl Chloride\n(ClSO₂NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base\n(e.g., Triethylamine)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Node for Reaction Conditions conditions [label="Inert Solvent\n(e.g., Dichloromethane)\nRoom Temperature", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Node for Intermediate/Transition State (conceptual) intermediate [label="Nucleophilic Attack\n&\nChloride Elimination", shape=diamond, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Nodes for Products product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="Triethylammonium Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show the flow octadecylamine -> intermediate; sulfamoyl_chloride -> intermediate; base -> intermediate [style=dashed]; conditions -> intermediate [style=dotted, arrowhead=none]; intermediate -> product [label="S-N Bond Formation"]; intermediate -> byproduct; } dot Figure 1: Proposed reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

While a specific protocol for this compound is not explicitly detailed in the reviewed literature, the following procedure is adapted from the general synthesis of long-chain alkyl sulfamides and represents a robust methodology.[1]

Materials:

-

Octadecylamine (C₁₈H₃₇NH₂)

-

Sulfamoyl chloride (ClSO₂NH₂)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve octadecylamine (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

-

Addition of Sulfonylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of sulfamoyl chloride (1.1 eq.) in anhydrous dichloromethane to the reaction flask dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to elute the final product.

-

Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Quantitative Data

Quantitative data for the direct synthesis of this compound is not available in the cited literature. However, based on the synthesis of analogous long-chain sulfamides, the following table presents expected values and analytical parameters.

| Parameter | Expected Value / Data |

| Molecular Formula | C₁₈H₄₀N₂O₂S |

| Molecular Weight | 348.59 g/mol |

| Typical Yield | 60-80% (Estimated based on analogous reactions) |

| Physical Appearance | White to off-white solid |

| Melting Point | Not reported. Expected to be higher than octadecylamine (53.1 °C). |

| ¹H NMR (CDCl₃) | Expected signals: δ ~3.0-3.2 (m, 2H, -CH₂-NH-), δ ~1.5 (m, 2H, -CH₂-CH₂-NH-), δ 1.25 (s, 30H, -(CH₂)₁₅-), δ 0.88 (t, 3H, -CH₃). Protons on the sulfamide nitrogens would appear as broad singlets. |

| ¹³C NMR (CDCl₃) | Expected signals: δ ~44 (-CH₂-NH-), signals between δ 22-32 for the aliphatic chain carbons, δ ~14 (-CH₃). |

| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks: ~3300-3400 (N-H stretching), ~2850-2950 (C-H stretching), ~1320-1350 (asymmetric SO₂ stretching), ~1150-1180 (symmetric SO₂ stretching). |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 349.28. |

Biological Context: PPARα Signaling Pathway

This compound is structurally related to N-octadecyl-N'-propylsulfamide, a known PPARα agonist.[1] Activation of PPARα is a key mechanism for regulating lipid metabolism. The binding of a ligand, such as a long-chain fatty acid derivative, to PPARα leads to a cascade of events culminating in the altered expression of genes involved in fatty acid transport and oxidation.

Mechanism of Action:

-

Ligand Binding: The agonist (e.g., this compound) enters the cell and binds to the Ligand Binding Domain (LBD) of PPARα in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits co-activator proteins, which then initiate the transcription of genes involved in fatty acid uptake, beta-oxidation, and lipid transport. This ultimately leads to a reduction in plasma lipid levels.

// Pathway connections Ligand -> PPAR [label="Binds"]; PPAR -> RXR [label="Heterodimerizes"]; RXR -> PPRE [label="Binds to"]; PPRE -> TargetGenes [label="Activates Transcription", style=dashed]; TargetGenes -> mRNA [label="Transcription"]; mRNA -> Proteins [label="Translation"]; Proteins -> Response [label="Catalyzes"]; } dot Figure 2: Simplified PPARα signaling pathway activated by an agonist ligand.

References

- 1. Novel sulfamide analogs of oleoylethanolamide showing in vivo satiety inducing actions and PPARalpha activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

N-Octadecylsulfamide: A Technical Guide to its Molecular Structure and Inferred Properties

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of N-octadecylsulfamide. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous long-chain alkylsulfamides and related molecules to infer its physicochemical properties, potential synthetic routes, and prospective biological activities. All quantitative data presented are estimations based on these related compounds and should be interpreted as such. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound and to provide a starting point for further experimental investigation.

Molecular Structure and Chemical Identity

This compound is a chemical compound characterized by a sulfamide core functional group to which an eighteen-carbon alkyl chain (octadecyl group) is attached to one of the nitrogen atoms. The other nitrogen atom of the sulfamide group remains unsubstituted.

The basic structural representation is as follows:

Molecular Formula: C₁₈H₄₀N₂O₂S

Molecular Weight: 364.6 g/mol

For visualization of the molecular structure, the following DOT script can be used to generate a 2D representation.

Caption: 2D Molecular Structure of this compound.

Inferred Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound, derived from data for long-chain alkanes, alkylamines, and other related sulfamide derivatives.

| Property | Estimated Value | Basis for Estimation |

| Melting Point (°C) | 80 - 100 | High molecular weight and potential for hydrogen bonding suggest a solid at room temperature. Long-chain hydrocarbons have increasing melting points with chain length. |

| Boiling Point (°C) | > 400 (decomposes) | High molecular weight and polarity would lead to a very high boiling point, likely with decomposition before boiling under atmospheric pressure. |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents (e.g., hexane, chloroform) and sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF). | The long hydrophobic octadecyl chain dominates the molecule's properties, making it highly non-polar. The polar sulfamide group may allow for limited solubility in some polar organic solvents. |

| pKa | 10 - 12 (for the NH proton) | The electron-withdrawing sulfonyl group makes the amide protons acidic, but the alkyl group is electron-donating, slightly increasing the pKa compared to unsubstituted sulfamide. |

| LogP | > 6 | The long alkyl chain will result in a high octanol-water partition coefficient, indicating significant lipophilicity. |

Potential Synthetic Approaches

While a specific, optimized synthesis for this compound is not documented in the reviewed literature, a plausible synthetic route can be proposed based on general methods for the synthesis of N-alkylsulfamides. A common and effective method involves the reaction of sulfamoyl chloride with the corresponding primary amine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from octadecylamine and sulfamoyl chloride.

Materials:

-

Octadecylamine (1.0 eq)

-

Sulfamoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve octadecylamine in anhydrous DCM.

-

Addition of Base: Add triethylamine to the solution and stir for 10 minutes at room temperature.

-

Addition of Sulfamoyl Chloride: Slowly add a solution of sulfamoyl chloride in anhydrous DCM to the reaction mixture. The addition should be done dropwise to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Anticipated Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for this compound based on the analysis of similar long-chain alkyl compounds and sulfamide derivatives.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - ~0.88 ppm (triplet, 3H): Terminal methyl group of the octadecyl chain. - ~1.25 ppm (broad singlet, ~30H): Methylene protons (-CH₂-) of the bulk alkyl chain. - ~1.55 ppm (multiplet, 2H): Methylene protons beta to the nitrogen (-CH₂-CH₂-NH-). - ~2.9-3.1 ppm (multiplet, 2H): Methylene protons alpha to the nitrogen (-CH₂-NH-). - ~4.5-5.0 ppm (broad singlet, 2H): Protons of the unsubstituted amine of the sulfamide (-SO₂-NH₂). - ~5.0-5.5 ppm (broad singlet or triplet, 1H): Proton of the substituted amine (-NH-SO₂-). |

| ¹³C NMR | - ~14.1 ppm: Terminal methyl carbon. - ~22.7 - 31.9 ppm: Bulk methylene carbons of the alkyl chain. - ~43-45 ppm: Methylene carbon alpha to the nitrogen. |

| FT-IR (cm⁻¹) | - ~3400-3200: N-H stretching vibrations (two bands for -NH₂ and one for -NH-). - ~2920 and ~2850: C-H stretching vibrations of the alkyl chain. - ~1330 and ~1150: Asymmetric and symmetric S=O stretching vibrations of the sulfonyl group. |

| Mass Spectrometry (HRMS) | - [M+H]⁺: Expected at m/z 365.2832. - [M+Na]⁺: Expected at m/z 387.2651. |

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not available. However, the structural features of the molecule, particularly the long, lipophilic alkyl chain, allow for informed speculation on its potential biological roles. Long-chain fatty acids and their derivatives are known to interact with various cellular components and signaling pathways.

It is plausible that this compound could interact with cell membranes due to its amphipathic nature, potentially disrupting membrane integrity or modulating the function of membrane-bound proteins. Furthermore, molecules with long alkyl chains can act as ligands for nuclear receptors or other lipid-sensing proteins.

Hypothesized Signaling Pathway Interaction:

Caption: Hypothesized cellular interactions of this compound.

Conclusion and Future Directions

This compound represents an understudied molecule with potential for further investigation. This technical guide provides a foundational understanding of its structure and inferred properties based on current chemical knowledge of related compounds. Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive characterization of its physicochemical and spectroscopic properties. Furthermore, biological screening of this compound is warranted to explore its potential as a bioactive agent, particularly in areas where long-chain lipids are known to play a role.

Disclaimer

The information presented in this document, particularly the quantitative data and experimental protocols, is based on scientific inference from related chemical structures and has not been experimentally verified for this compound itself. This guide should be used for informational and research planning purposes only. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

N-Octadecylsulfamide: A Review of Available Chemical Data

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the publicly available information regarding N-octadecylsulfamide. Despite a comprehensive search for detailed technical data, including experimental protocols and signaling pathways, the information available for "this compound" as a general chemical entity is limited. The data primarily points towards more specific, substituted derivatives of this compound.

Chemical Identification

The general term "this compound" does not correspond to a unique Chemical Abstracts Service (CAS) number. Searches have identified a CAS number for a more specifically defined related compound, N-Octadecyl-N'-propyl-sulfamide .

Data Presentation

A summary of the available quantitative data for the identified derivative is presented below.

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| N-Octadecyl-N'-propyl-sulfamide | 925891-74-3[1][2] | C21H46N2O2S | 390.67 g/mol [1] |

Conclusion

The inquiry for an in-depth technical guide on this compound reveals a significant lack of detailed, publicly available scientific literature for this specific chemical. The information is constrained to the identification of a CAS number for a substituted derivative, N-Octadecyl-N'-propyl-sulfamide. Without established experimental data or observed biological effects, the creation of diagrams for signaling pathways or experimental workflows is not applicable.

Researchers and professionals interested in this molecule are encouraged to consult specialized chemical synthesis and supply catalogs, or to undertake primary research to establish its properties and potential applications.

References

An In-Depth Technical Guide to the Physical Properties of Long-Chain Sulfamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain sulfamides, characterized by a sulfamide core functional group appended with one or more extensive alkyl or aryl chains, are an emerging class of molecules with significant potential in medicinal chemistry and materials science. Their amphiphilic nature imparts unique physicochemical properties that govern their solubility, permeability, and interaction with biological systems. This technical guide provides a comprehensive overview of the core physical properties of long-chain sulfamides, detailed experimental protocols for their determination, and a review of their involvement in key biological pathways.

Data Presentation: Physical Properties of Long-Chain Sulfamides

The following tables summarize key physical properties for a selection of sulfamide derivatives with long-chain substituents. It is important to note that these data are compiled from various sources and for different specific molecules, rather than a single homologous series.

Table 1: Melting Point and Solubility of Selected Sulfonamides

| Compound/Class | Molecular Formula | Melting Point (°C) | Solubility |

| Sulfanilamide | C₆H₈N₂O₂S | 164.5 - 166.5 | Water: 5.37 g/L at 25°C |

| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | C₁₃H₁₃NO₃S | 76 | Not specified |

| 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide | C₁₇H₁₈ClNO₃S | 167 | Not specified |

| N,N-dialkyl perfluoroalkanesulfonamides (C1-C8 perfluoroalkyl) | Varies | Many are liquid at RT; some < -40 | Not specified |

| N-Pentyl thalidomide* | C₁₈H₂₀N₂O₄ | 105 | Not specified |

*Note: N-Pentyl thalidomide is included as an example of a related long-chain N-alkylated amide to illustrate the potential impact of alkyl chains on melting points.

Table 2: Acidity (pKa) and Lipophilicity (LogP/LogD) of Selected Sulfonamides

| Compound/Class | pKa | LogP / LogD |

| General Aliphatic Sulfonamides | Generally higher than aromatic sulfonamides | Varies with chain length |

| Antiglaucoma Sulfonamides | 5.9 - 12.6[1] | -0.47 to 2.61[1] |

| Cancerostatic Sulfonamides | Weakly acidic | -0.07 to 1.68[1] |

| Sulfonamide Antibiotics | ~2 and 5-7.5 | Varies |

Experimental Protocols

Synthesis of Long-Chain Sulfamides

A general and widely used method for the synthesis of N-alkylsulfonamides is the reaction of a sulfonyl chloride with a primary or secondary long-chain amine.

Experimental Workflow for Synthesis of N-Alkylsulfonamides

Caption: General workflow for the synthesis of N-alkylsulfonamides.

Detailed Protocol:

-

Preparation: In a round-bottom flask, dissolve the long-chain amine (1.0 equivalent) and a suitable base, such as triethylamine or pyridine (1.1-1.5 equivalents), in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool the solution to 0°C using an ice bath. Slowly add the desired sulfonyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure long-chain sulfamide.[2]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Determination of pKa by Potentiometric Titration

For lipophilic and poorly soluble compounds, pKa determination often requires the use of a co-solvent.

-

Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[3]

-

Sample Preparation: Prepare a solution of the long-chain sulfamide (e.g., 1 mM) in a suitable co-solvent/water mixture (e.g., methanol/water or dioxane/water) to ensure complete dissolution.[4] A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[3]

-

Titration: Purge the sample solution with nitrogen to remove dissolved CO₂.[3] Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on whether the acidic or basic pKa is being determined. Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.[3][5]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. For more accurate results, the first or second derivative of the curve can be plotted to precisely locate the equivalence point.

-

Aqueous pKa Extrapolation: If a co-solvent is used, perform titrations at several different co-solvent concentrations. The aqueous pKa can then be estimated by extrapolating the measured pKa values to 0% co-solvent using methods like the Yasuda-Shedlovsky plot.[4][6]

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and a widely accepted method for the experimental determination of LogP (the partition coefficient between n-octanol and water).

-

Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) and the aqueous phase with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[7]

-

Sample Preparation: Prepare a stock solution of the long-chain sulfamide in the organic phase.

-

Partitioning: In a separatory funnel or a suitable vial, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[8]

-

Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[1][9]

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Concentration Measurement: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the sulfamide in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation: Calculate the LogP value using the following equation: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Signaling Pathways and Logical Relationships

Long-chain sulfamides are being investigated for their roles as modulators of various biological targets. Two notable examples are their potential as inhibitors of VEGFR-2 in angiogenesis and their structural similarity to p-aminobenzoic acid (PABA), suggesting a role in the bacterial folate synthesis pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade promotes endothelial cell proliferation, migration, and survival. Certain sulfonamide-containing compounds have been identified as inhibitors of this pathway.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of certain sulfamides.

Bacterial Folate Biosynthesis Pathway

Sulfonamides are well-known antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. This pathway is crucial for the production of precursors for DNA and protein synthesis.

Caption: Inhibition of the bacterial folate biosynthesis pathway by sulfonamides.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

N-Alkylsulfamides: A Comprehensive Review for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-alkylsulfamide moiety is a versatile and increasingly important functional group in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for amides and carboxylic acids, have positioned it as a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive literature review of N-alkylsulfamides, focusing on their synthesis, biological activities, and structure-activity relationships, with a particular emphasis on their potential in drug discovery.

Synthesis of N-Alkylsulfamides

The synthesis of N-alkylsulfamides can be broadly categorized into two main approaches: the reaction of sulfonyl chlorides with amines and the oxidative coupling of thiols with amines.

Reaction of Sulfonyl Chlorides with Amines

A classic and widely used method for the synthesis of N-alkylsulfamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] This reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.[1] The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction, with common bases including triethylamine (TEA) and pyridine.[1]

Experimental Protocol: General Procedure for the Synthesis of N-Alkylsulfamides from Sulfonyl Chlorides and Amines [1]

-

To a solution of the amine in an appropriate solvent (e.g., THF, diethyl ether), add the base (e.g., triethylamine, pyridine) dropwise at 0 °C.

-

Stir the mixture in an ice bath.

-

Add the sulfonyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylsulfonamide.

Intramolecular C-H Amination of N-Alkylsulfamides

A more recent and innovative approach involves the intramolecular C-H amination of N-alkylsulfamide derivatives. This method allows for the construction of cyclic sulfamides, which can be valuable intermediates for the synthesis of complex molecules like 1,3-diamines. A transition-metal-free method utilizing tert-butyl hypoiodite (t-BuOI) or N-iodosuccinimide (NIS) has been reported for secondary non-benzylic and tertiary C-H amination reactions.[2]

Experimental Workflow: Transition-Metal-Free Intramolecular C-H Amination

Caption: Workflow for intramolecular C-H amination of N-alkylsulfamides.

Biological Activities of N-Alkylsulfamides

N-Alkylsulfamides and their derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Carbonic Anhydrase Inhibition

N-Acylsulfonamides, a closely related class of compounds, have been shown to be potent inhibitors of human carbonic anhydrase (CA) isoenzymes I and II.[3] These enzymes are involved in various physiological and pathological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and epilepsy.[4] A series of N-acylsulfonamides exhibited nanomolar inhibition constants (Ki) against hCA I and hCA II.[3]

| Compound Type | Target | Inhibition Constant (Ki) | Reference |

| N-Acylsulfonamides | hCA I | 36.4 ± 6.0 - 254.6 ± 18.0 nM | [3] |

| N-Acylsulfonamides | hCA II | 58.3 ± 0.6 - 273.3 ± 2.5 nM | [3] |

Kinase Inhibition

N-Acylsulfonamides have also been explored as prodrugs for kinase inhibitors. For instance, N-acylation of the sulfonamide substituent of the cyclin-dependent kinase (CDK) inhibitor JNJ-7706621 led to prodrugs with improved aqueous solubility. These prodrugs were metabolically cleaved in vivo to release the active drug.[5] This strategy highlights the potential of the N-alkylsulfamide moiety in overcoming pharmacokinetic challenges of potent drug candidates.

Modulation of Signaling Pathways

Recent studies have implicated arylsulfonamides, another related class, in the modulation of key signaling pathways involved in cancer development, such as the Wnt and Hedgehog pathways.

Wnt Signaling Pathway: Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of several human cancers.[6] Arylsulfonamides have been identified as selective inhibitors of this pathway, putatively through direct engagement of β-catenin.[6]

Caption: Arylsulfonamide inhibition of the Wnt/β-catenin signaling pathway.

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers.[7] N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives have been identified as Smoothened (Smo) antagonists, effectively inhibiting the Hh pathway with nanomolar activity.[8]

Caption: Inhibition of the Hedgehog pathway by Smoothened antagonists.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of N-alkylsulfonamide-based drug candidates. For the N-[(1-aryl-1H-indazol-5-yl)methyl]amide series of Hedgehog pathway inhibitors, SAR studies on the amide and aryl portions led to the discovery of antagonists with improved nanomolar activity.[8] These studies typically involve systematic modifications of different parts of the molecule and evaluating the impact on biological activity.

Logical Relationship: SAR-Guided Drug Design

Caption: The iterative process of SAR-guided lead optimization.

Conclusion

The N-alkylsulfamide scaffold represents a promising platform for the development of novel therapeutics. Its synthetic accessibility, coupled with a diverse range of biological activities, makes it an attractive area of investigation for medicinal chemists. The ability of N-alkylsulfonamide derivatives to potently inhibit enzymes like carbonic anhydrases and kinases, as well as modulate critical signaling pathways such as Wnt and Hedgehog, underscores their potential in addressing a variety of diseases, including cancer and neurological disorders. Future research efforts focused on detailed structure-activity relationship studies and the exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new and effective N-alkylsulfonamide-based drugs.

References

- 1. cbijournal.com [cbijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Acylsulfonamides strongly inhibit human carbonic anhydrase isoenzymes I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Octadecylsulfamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for N-octadecylsulfamide and its closely related analogue, N-Octadecyl-N'-propyl-sulfamide. Due to the limited availability of public data on this compound, this document primarily draws upon the safety data sheet for N-Octadecyl-N'-propyl-sulfamide (CAS Number: 925891-74-3)[1]. It is imperative to handle this compound with the care required for all laboratory chemicals, even in the absence of specific hazard classifications.

Chemical Identification and Properties

| Property | Data | Source |

| Synonym | N-octadecyl-N'-propyl-sulfamide | [1] |

| CAS Number | 925891-74-3 | [1] |

| Molecular Formula | C21H46N2O2S | [2] |

| Molecular Weight | 390.67 g/mol | [2] |

| Physical State | Not Determined | [1] |

| Melting Point | Not Determined | [1] |

| Boiling Point | Not Determined | [1] |

| Density | Not Determined | [1] |

| Vapor Pressure | Not Applicable | [1] |

| Water Solubility | Not Determined | [1] |

| Partition Coefficient (n-octanol/water) | Not Determined | [1] |

Hazard Identification and Classification

According to the Safety Data Sheet for N-Octadecyl-N'-propyl-sulfamide, the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[1].

-

GHS Label Elements: None[1]

-

Hazard Pictograms: None[1]

-

Signal Word: None[1]

-

Hazard Statements: None[1]

NFPA Ratings (scale 0-4): [1]

-

Health: 0

-

Fire: 0

-

Reactivity: 0

HMIS-Ratings (scale 0-4): [1]

-

Health: 0

-

Fire: 0

-

Reactivity: 0

Despite the lack of formal classification, it is crucial to follow standard laboratory safety practices.

Experimental Protocols: Safety and First Aid

The following protocols are based on the available safety data for N-Octadecyl-N'-propyl-sulfamide[1].

First Aid Measures:

-

General Information: No special measures are required[1].

-

After Inhalation: Move the individual to fresh air. Consult a doctor if any complaints arise[1].

-

After Skin Contact: The product is generally not considered to be a skin irritant. Wash the affected area with soap and water[1].

-

After Eye Contact: Rinse the opened eye for several minutes under running water[1].

-

After Swallowing: If symptoms persist, consult a doctor[1].

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use any means suitable for extinguishing surrounding fire.

-

Specific Hazards: No special measures are required[1].

-

Protective Equipment: No special measures are required[1].

Accidental Release Measures:

-

Personal Precautions: Not required[1].

-

Environmental Precautions: Do not allow the substance to enter sewers, surface water, or ground water[1].

-

Methods for Cleaning Up: Pick up the material mechanically[1].

Handling and Storage

Safe Handling:

-

No special handling measures are required[1].

-

It is recommended to follow the usual precautionary measures for handling chemicals[1].

Storage:

-

Store in accordance with the information listed on the product insert[1].

-

No special requirements for storerooms or receptacles are specified[1].

-

Storage in a common storage facility is not restricted[1].

Exposure Controls and Personal Protection

Engineering Controls:

-

No further data is available beyond standard laboratory ventilation.

Personal Protective Equipment:

-

Respiratory Protection: Not required[1].

-

Hand Protection: The glove material must be impermeable and resistant to the product. Due to a lack of testing, no specific glove material recommendation can be given[1]. The selection of suitable gloves should not only depend on the material but also on further quality marks and will vary from manufacturer to manufacturer[1].

-

Eye Protection: Safety glasses are recommended.

-

Skin and Body Protection: A laboratory coat is recommended.

Toxicological and Ecological Information

Toxicological Information:

-

Acute Toxicity: Based on the available information, the substance is not subject to classification[1].

-

Primary Irritant Effect:

-

Skin: Generally does not irritate the skin[1].

-

Eyes: No irritating effect is expected.

-

-

Sensitization: No sensitizing effects are known.

-

Carcinogenicity: The substance is not listed by IARC, NTP, or OSHA as a carcinogen[1].

Ecological Information:

-

Aquatic Toxicity: No further relevant information is available[1].

-

Persistence and Degradability: No further relevant information is available[1].

-

Bioaccumulative Potential: No further relevant information is available[1].

-

Mobility in Soil: No further relevant information is available[1].

-

General Notes: Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems[1].

Visualized Workflows and Relationships

The following diagrams illustrate general laboratory safety workflows and logical relationships relevant to the handling of chemical compounds like this compound.

Caption: General Laboratory Chemical Handling Workflow.

Caption: Personal Protective Equipment (PPE) Selection Logic.

References

Unraveling the Thermal Stability of N-Octadecylsulfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Analytical Techniques for Thermal Stability Assessment

The primary methods for evaluating the thermal stability of a solid-state compound like N-octadecylsulfamide are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide a wealth of information regarding decomposition temperatures, phase transitions, and heat flow, which are essential for predicting the compound's behavior during manufacturing, storage, and administration.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This analysis is crucial for determining the temperature at which a material begins to degrade.

Experimental Protocol:

A typical TGA experiment to assess the thermal stability of this compound would involve the following steps:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA pan, often made of platinum or alumina for chemical inertness.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.[1][2] The temperature program is set with a defined heating rate, commonly 10-20 °C/min, which is recommended for generating high-quality data suitable for publication.[1]

-

Analysis: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point. The instrument continuously records the sample's mass as a function of temperature.

-

Data Interpretation: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is a key parameter, indicating the initiation of significant mass loss. The temperature at which a certain percentage of mass is lost (e.g., T5% for 5% mass loss) is also a common metric for stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3][4] It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions.[4][5]

Experimental Protocol:

A standard DSC analysis for this compound would be conducted as follows:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies. The temperature program is set to heat the sample at a constant rate, for example, 10 °C/min, over a temperature range that encompasses any expected thermal transitions. It is crucial that the maximum temperature is below the decomposition temperature determined by TGA to avoid damaging the instrument.[4]

-

Analysis: The sample and reference are heated, and the difference in heat flow between them is recorded as a function of temperature.

-

Data Interpretation: The resulting DSC thermogram shows heat flow on the y-axis versus temperature on the x-axis. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, are represented by troughs. The peak temperature and the area under the peak (enthalpy) provide quantitative information about the thermal event.

Expected Thermal Behavior of this compound

While specific data is absent, we can hypothesize the expected thermal behavior of this compound based on its structure—a long aliphatic chain (octadecyl) attached to a sulfamide group.

Quantitative Data from Analogous Compounds:

To provide a contextual framework, the table below summarizes thermal data for n-octadecane, a compound with a similar long alkyl chain. This data can serve as a preliminary reference for anticipating the melting behavior of the alkyl portion of this compound.

| Compound | Melting Point (°C) | Latent Heat of Fusion (J/g) |

| n-Octadecane | 28.2 | ~240 |

Data derived from publicly available sources on n-octadecane as a phase change material.

The sulfamide group will significantly influence the overall thermal stability. The presence of N-H and S=O bonds introduces polarity and the potential for hydrogen bonding, which would be expected to increase the melting point and decomposition temperature compared to a simple alkane.

Visualization of Experimental Workflow

The logical flow of thermal stability analysis is crucial for a comprehensive understanding of a compound's properties. The following diagram illustrates the typical workflow for characterizing a new chemical entity like this compound.

Caption: Logical workflow for the thermal analysis of a new chemical entity.

Signaling Pathway for Thermal Decomposition

While the precise decomposition pathway of this compound is not documented, a generalized hypothetical pathway can be proposed. Thermal stress would likely initiate the cleavage of the weakest bonds in the molecule. The following diagram illustrates a potential initial fragmentation pattern.

Caption: A simplified, hypothetical pathway for the initial thermal decomposition of this compound.

Conclusion

The thermal stability of this compound is a critical attribute that requires thorough investigation for its successful application in pharmaceutical development. While direct experimental data is currently limited, the established methodologies of TGA and DSC provide a robust framework for its characterization. By following the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to establish a comprehensive thermal stability profile. This information is indispensable for guiding formulation strategies, defining appropriate storage conditions, and ensuring the overall quality and safety of the final drug product. Further studies are warranted to elucidate the specific thermal decomposition products and kinetics for this compound.

References

- 1. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. researchgate.net [researchgate.net]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Scanning Calorimetry (DSC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Data of N-octadecylsulfamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octadecylsulfamide belongs to the class of N-alkylsulfamides, which are of growing interest in medicinal chemistry. The long alkyl chain imparts significant lipophilicity, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. A close analog, N-octadecyl-N'-propylsulfamide, has been investigated as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, highlighting the potential of this class of compounds in metabolic research. Accurate spectroscopic characterization is a critical first step in the development of these molecules as therapeutic agents. This guide outlines the expected spectroscopic data and the methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of long-chain alkanes, primary amines, and the sulfamide functional group.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-(CH₂)₁₆- | 0.88 | Triplet | 3H |

| -(CH₂)₁₆- | 1.25 | Broad Singlet | 32H |

| -CH₂-NH- | 3.0-3.2 | Quartet | 2H |

| -NH-SO₂- | 4.5-5.5 | Broad Singlet | 1H |

| -SO₂-NH₂ | 5.0-6.0 | Broad Singlet | 2H |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ -(CH₂)₁₇- | 14.1 |

| -(CH₂ )₁₅- | 22.7 - 31.9 |

| -CH₂ -CH₂-NH- | 29.7 |

| CH₂ -NH- | 43.5 |

FT-IR Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400-3200 | Medium, Doublet |

| C-H Stretch (alkane) | 2950-2850 | Strong |

| S=O Stretch (sulfamide) | 1350-1300 & 1180-1150 | Strong, Two Bands |

| N-H Bend (primary amine) | 1650-1580 | Medium |

| C-H Bend (alkane) | 1470-1450 | Medium |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M+H]⁺ | 365.28 | Molecular ion peak (protonated) |

| [M+Na]⁺ | 387.26 | Sodium adduct |

| [M-NH₂]⁺ | 348.27 | Fragment ion (loss of amino group) |

| [M-SO₂NH₂]⁺ | 285.32 | Fragment ion (loss of sulfamide group) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of N-alkylsulfamides (General Procedure)

A common route for the synthesis of N-alkylsulfamides involves the reaction of a primary amine with sulfamoyl chloride or a related sulfamide-forming reagent.

-

Reaction Setup: A solution of octadecylamine (1 equivalent) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Reagent Addition: Sulfamoyl chloride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction is monitored for completion using thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4][5][6]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy.[7][8]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[4] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS).[9][10][11][12][13]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules.[5]

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).[6] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and key fragments.[7]

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a conceptual signaling pathway where such a molecule might be involved.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Conceptual signaling pathway for a PPARα agonist like this compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. mse.washington.edu [mse.washington.edu]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of N-octadecylsulfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-octadecylsulfamide, a long-chain aliphatic sulfamide. Sulfamides are an important class of compounds in medicinal chemistry and drug development due to their diverse biological activities. This protocol outlines a straightforward and efficient method for the preparation of this compound from commercially available starting materials. The procedure is based on established methods for the synthesis of N-alkylsulfamides. This document includes a detailed experimental protocol, a summary of expected data, and a visual representation of the synthetic workflow.

Introduction

N-substituted sulfamides are structural motifs found in a variety of biologically active molecules and are utilized as key intermediates in organic synthesis. The presence of the sulfamide group can impart unique physicochemical properties to a molecule, influencing its solubility, membrane permeability, and metabolic stability. The long alkyl chain of this compound suggests its potential utility in applications requiring lipophilicity, such as in the development of lipid-based drug delivery systems, as a hydrophobic building block in supramolecular chemistry, or as a precursor for novel surfactants.

This application note details a robust and reproducible protocol for the synthesis of this compound via the nucleophilic substitution of sulfamide with octadecylamine.

Data Summary

The following table summarizes the expected materials and potential results for the synthesis of this compound. Please note that actual yields and analytical data may vary depending on experimental conditions and the purity of the reagents.

| Parameter | Value | Notes |

| Product Name | This compound | |

| Molecular Formula | C₁₈H₄₀N₂O₂S | |

| Molecular Weight | 364.6 g/mol | |

| Starting Material 1 | Sulfamide | Commercially available |

| Starting Material 2 | Octadecylamine | Commercially available |

| Solvent | Pyridine (anhydrous) | Reaction medium and base |

| Reaction Temperature | 80 °C | |

| Reaction Time | 12-24 hours | Monitored by TLC |

| Expected Yield | 70-85% | Based on similar reactions |

| Appearance | White to off-white solid | |

| Purity (by ¹H NMR) | >95% | |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Experimental Protocol

1. Materials and Reagents:

-

Sulfamide (98%)

-

Octadecylamine (97%)

-

Anhydrous Pyridine

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

2. Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sulfamide (1.0 eq).

-

Add anhydrous pyridine (approximately 10 mL per gram of sulfamide) to the flask.

-

Stir the mixture at room temperature until the sulfamide is completely dissolved.

-

In a separate beaker, dissolve octadecylamine (1.0 eq) in a minimal amount of anhydrous pyridine.

-

Slowly add the octadecylamine solution to the stirring sulfamide solution at room temperature.

3. Reaction Procedure:

-

Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere.

-

Maintain the temperature and continue stirring for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes, 1:1). The product spot should be less polar than the starting octadecylamine.

4. Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the pyridine.

-

A white precipitate of the crude product should form.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Dissolve the crude product in dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

5. Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:

-

¹H NMR: To confirm the presence of the octadecyl chain and the NH₂ and NH protons of the sulfamide group.

-

¹³C NMR: To confirm the carbon skeleton of the octadecyl chain.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualizations

Synthesis Pathway

Application Notes and Protocols: Surface Modification using N-Octadecylsulfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in the development of advanced materials and medical devices, influencing properties such as biocompatibility, hydrophobicity, and protein adsorption. N-octadecylsulfamide, a long-chain alkylsulfamide, presents a promising, albeit relatively unexplored, candidate for creating robust and functionalized surfaces. This molecule combines the self-assembly characteristics of a long C18 alkyl chain with the unique chemical properties of a sulfamide headgroup. The sulfamide moiety offers potential for hydrogen bonding and further chemical derivatization, making it a versatile anchor for surface functionalization.

These application notes provide a comprehensive overview of the potential uses of this compound in surface modification. Due to the limited direct literature on this specific compound, the following protocols are based on established methodologies for analogous long-chain alkylamines and organosulfur compounds, adapted for the specific chemistry of sulfamides.

Potential Applications

Surface modification with this compound can be leveraged in a variety of fields:

-

Biomaterials and Medical Devices: Creating biocompatible and protein-repellent surfaces on implants, stents, and catheters to reduce thrombosis and foreign body response. The sulfamide group can also act as a linker for attaching bioactive molecules.

-

Drug Delivery: Functionalizing nanoparticles and other drug carriers to improve their stability, circulation time, and cellular uptake.

-

Sensors and Diagnostics: Modifying sensor surfaces to enhance selectivity and sensitivity by controlling the interfacial properties.

-

Coatings and Textiles: Imparting hydrophobicity and creating protective, low-friction surfaces.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of octadecylamine with sulfamoyl chloride. This reaction should be performed under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocols for Surface Modification

The following protocols describe methods for modifying two common types of surfaces: gold and silicon-based substrates.

Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol is based on the well-established affinity of sulfur-containing compounds for gold surfaces. While sulfamides are not thiols, the sulfur atom may still exhibit sufficient affinity to form ordered monolayers.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in Piranha solution for 10-15 minutes to remove organic contaminants.

-

Rinse thoroughly with DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Preparation of Coating Solution:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol. Sonicate for 5-10 minutes to ensure complete dissolution.

-

-

Surface Modification:

-

Immerse the cleaned and dried gold substrates in the this compound solution.

-

Incubate at room temperature for 18-24 hours in a sealed container to prevent solvent evaporation.

-

-

Rinsing and Drying:

-

Remove the substrates from the solution.

-

Rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Dry the modified substrates under a gentle stream of nitrogen gas.

-

-

Characterization:

-

The modified surfaces can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

-

Experimental Workflow: SAM Formation on Gold

Caption: Workflow for forming this compound SAMs on gold.

Protocol 2: Covalent Grafting onto Silicon-Based Surfaces

This protocol utilizes the reactivity of the sulfamide N-H group with silanizing agents to covalently attach this compound to hydroxylated silicon surfaces (e.g., silicon wafers, glass).

Materials:

-

This compound

-

(3-Isocyanatopropyl)triethoxysilane (IPTS)

-

Anhydrous toluene

-

Silicon-based substrates

-

Piranha solution or UV/Ozone cleaner

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Hydroxylation:

-

Clean the silicon substrates using Piranha solution or a UV/Ozone cleaner to generate surface hydroxyl (-OH) groups.

-

Rinse thoroughly with DI water and dry under a stream of nitrogen.

-

-

Silanization:

-

Prepare a 2% (v/v) solution of IPTS in anhydrous toluene.

-

Immerse the hydroxylated substrates in the IPTS solution for 1-2 hours at room temperature.

-

Rinse the substrates with fresh toluene to remove excess silane.

-

Cure the silanized substrates in an oven at 110°C for 30 minutes.

-

-

Grafting of this compound:

-

Prepare a 10 mM solution of this compound in anhydrous toluene.

-

Immerse the isocyanate-functionalized substrates in the this compound solution.

-

Heat the reaction at 60-80°C for 12-24 hours under a nitrogen atmosphere. The isocyanate groups will react with the sulfamide N-H to form a urea-like linkage.

-

-

Rinsing and Drying:

-

Remove the substrates and rinse sequentially with toluene, ethanol, and DI water.

-

Dry the modified substrates under a gentle stream of nitrogen gas.

-

-

Characterization:

-

Characterize the grafted surfaces using contact angle measurements, XPS, and ellipsometry to determine layer thickness.

-

Logical Relationship: Grafting on Silicon

Caption: Logical steps for covalent grafting on silicon surfaces.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from the characterization of surfaces modified with this compound, based on typical values for similar long-chain alkyl monolayers.

Table 1: Hypothetical Contact Angle Measurements

| Surface Type | Unmodified Water Contact Angle (°) | Modified Water Contact Angle (°) |

| Gold | 20 - 30 | 105 - 115 |

| Silicon/Glass | < 10 | 100 - 110 |

Table 2: Hypothetical XPS Elemental Analysis of Modified Gold Surface

| Element | Unmodified Atomic % | Modified Atomic % |

| Au | 100 | 40 - 50 |

| C | 0 | 30 - 40 |

| N | 0 | 5 - 10 |

| S | 0 | 5 - 10 |

| O | 0 | 5 - 10 |

Table 3: Hypothetical Ellipsometry Data for Grafted Silicon Surface

| Surface | Layer Thickness (Å) |

| Silanized Silicon (IPTS) | 8 - 12 |

| This compound Grafted | 25 - 35 |

Conclusion

This compound holds significant potential as a versatile molecule for surface modification across a range of applications in materials science and drug development. The protocols and expected data presented here provide a foundational framework for researchers to begin exploring the unique properties of surfaces functionalized with this compound. Further research is warranted to fully elucidate the structure and properties of this compound monolayers and to optimize the modification processes for specific applications.

Application Notes and Protocols: N-octadecylsulfamide as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-octadecylsulfamide as a Potential Surfactant

This compound is an amphiphilic molecule possessing a long hydrophobic octadecyl (C18) tail and a hydrophilic sulfamide head group. This structure suggests its potential to act as a surfactant, a surface-active agent that can reduce the surface tension between two liquids or between a liquid and a solid.[1] Surfactants are critical components in a wide array of pharmaceutical formulations, primarily for their ability to solubilize poorly water-soluble drugs, form emulsions and microemulsions, and act as wetting agents, detergents, and foaming agents.[2][3]

The sulfamide functional group is a key feature of several important drug molecules.[4] The investigation of this compound as a surfactant is a promising area of research, particularly for applications in drug delivery where biocompatibility and specific drug-excipient interactions are crucial.

Anticipated Surfactant Properties of this compound

While specific quantitative data for this compound is not available, we can anticipate its properties based on its structure and by comparing it to other well-characterized surfactants.

2.1. Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form spontaneously.[5][6] Below the CMC, surfactant molecules primarily adsorb at interfaces. Above the CMC, additional surfactant molecules aggregate in the bulk solution to form micelles.[7] For a surfactant with a long C18 alkyl chain, a relatively low CMC is expected, which is advantageous in pharmaceutical formulations as it implies that less surfactant is needed to achieve effects like drug solubilization.

2.2. Surface Tension Reduction